molecular formula C28H29N3O2S2 B11540375 4-tert-butyl-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-tert-butyl-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11540375
M. Wt: 503.7 g/mol
InChI Key: DBJZXETYCAEGSC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a benzothiazole ring, a benzamide moiety, and a tert-butyl group

Preparation Methods

The synthesis of 4-tert-butyl-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the sulfanyl group: The benzothiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Coupling with the benzamide moiety: The resulting intermediate is coupled with 4-tert-butylbenzoyl chloride in the presence of a base to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

4-tert-butyl-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-tert-butyl-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

4-tert-butyl-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide can be compared with other similar compounds, such as:

    4-tert-butyl-N-(4-methylphenyl)benzamide: This compound has a similar structure but lacks the benzothiazole ring, which may result in different chemical and biological properties.

    4-tert-butyl-N-(2-ethylphenyl)benzamide: This compound has a similar structure but with a different substitution pattern on the benzene ring, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H29N3O2S2

Molecular Weight

503.7 g/mol

IUPAC Name

4-tert-butyl-N-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C28H29N3O2S2/c1-5-18-6-12-21(13-7-18)29-25(32)17-34-27-31-23-15-14-22(16-24(23)35-27)30-26(33)19-8-10-20(11-9-19)28(2,3)4/h6-16H,5,17H2,1-4H3,(H,29,32)(H,30,33)

InChI Key

DBJZXETYCAEGSC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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